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Compound of Interest

Compound Name: (-)-Phenylglycinol

Cat. No.: B122099 Get Quote

For Researchers, Scientists, and Drug Development Professionals

(-)-Phenylglycinol, a chiral amino alcohol, serves as a critical building block in the synthesis of

numerous pharmaceutical compounds and as a valuable chiral auxiliary in asymmetric

synthesis. Its precise stereochemistry and versatile reactivity make it an indispensable tool for

medicinal chemists and researchers in drug development. This technical guide provides an in-

depth overview of the core physical properties and characterization of (-)-Phenylglycinol,
offering a valuable resource for its effective utilization in a laboratory setting.

Core Physical and Chemical Properties
(-)-Phenylglycinol, also known as (R)-(-)-2-Amino-2-phenylethanol, is a white to light yellow

solid at room temperature.[1] A comprehensive summary of its key physical and chemical

properties is presented in the table below, providing a quick reference for experimental

planning and execution.
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Property Value References

Molecular Formula C₈H₁₁NO [1][2]

Molecular Weight 137.18 g/mol [1][2]

CAS Number 56613-80-0 [1][2]

Appearance White to light yellow solid [1]

Melting Point 75-77 °C [2]

79 °C

Boiling Point 261 °C at 760 mmHg

Specific Rotation [α]
-31.7° (c=0.76 in 1 M HCl,

24°C, D)
[2]

-29.5° (c=1, EtOH)

Solubility

Soluble in DMSO (100

mg/mL), Chloroform,

Dichloromethane, Ethyl

Acetate, Acetone, Methanol.

Limited solubility in water.

[1]

pKa 12.51 ± 0.10 (Predicted)

Enantiomeric Excess (ee) ≥99% (GLC) [2]

Experimental Protocols for Characterization
Accurate characterization of (-)-Phenylglycinol is crucial for ensuring its purity and suitability

for downstream applications. The following section details standardized experimental protocols

for key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of (-)-
Phenylglycinol.
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¹H NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 10-20 mg of (-)-Phenylglycinol in 0.6 mL of

deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

Instrument Parameters (400 MHz Spectrometer):

Pulse Program: Standard single-pulse (zg30)

Number of Scans: 16

Relaxation Delay: 1.0 s

Spectral Width: -2 to 12 ppm

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the residual solvent peak (CDCl₃: δ 7.26 ppm; DMSO-d₆: δ 2.50

ppm).

Expected Chemical Shifts (in CDCl₃):

δ 7.35-7.25 (m, 5H, Ar-H)

δ 4.09 (dd, J=8.4, 4.0 Hz, 1H, CH-N)

δ 3.69 (dd, J=11.2, 4.0 Hz, 1H, CH₂-O)

δ 3.55 (dd, J=11.2, 8.4 Hz, 1H, CH₂-O)

δ 2.15 (br s, 3H, NH₂ and OH)

¹³C NMR Spectroscopy Protocol:

Sample Preparation: Dissolve approximately 20-50 mg of (-)-Phenylglycinol in 0.6 mL of

CDCl₃ or DMSO-d₆.

Instrument Parameters (100 MHz Spectrometer):

Pulse Program: Standard proton-decoupled (zgpg30)
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Number of Scans: 1024

Relaxation Delay: 2.0 s

Spectral Width: -10 to 160 ppm

Data Processing: Apply Fourier transform, phase correction, and baseline correction.

Reference the spectrum to the solvent peak (CDCl₃: δ 77.16 ppm; DMSO-d₆: δ 39.52 ppm).

Expected Chemical Shifts (in CDCl₃):

δ 142.9 (Ar-C)

δ 128.5 (Ar-CH)

δ 127.4 (Ar-CH)

δ 126.3 (Ar-CH)

δ 68.4 (CH₂-O)

δ 58.1 (CH-N)

Chiral High-Performance Liquid Chromatography
(HPLC)
Chiral HPLC is essential for determining the enantiomeric purity of (-)-Phenylglycinol.

Experimental Protocol:

Chromatographic System: HPLC system with a UV detector.

Chiral Stationary Phase: A polysaccharide-based chiral column, such as a Chiralcel OD-H or

Chiralpak AD-H, is commonly used.

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is a typical starting

point for normal-phase chromatography. The exact ratio may require optimization. For basic
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compounds like phenylglycinol, the addition of a small amount of an amine modifier (e.g.,

0.1% diethylamine) can improve peak shape and resolution.

Flow Rate: 1.0 mL/min.

Detection: UV detection at 254 nm.

Sample Preparation: Dissolve a small amount of (-)-Phenylglycinol in the mobile phase to a

concentration of approximately 1 mg/mL.

Analysis: Inject the sample and compare the retention time of the major peak to that of a

racemic standard to confirm the enantiomeric identity and calculate the enantiomeric excess.

Polarimetry
Polarimetry is used to measure the specific rotation of (-)-Phenylglycinol, a key physical

property for a chiral compound.

Experimental Protocol:

Instrument: A polarimeter with a sodium D-line lamp (589 nm).

Sample Preparation: Accurately weigh a known amount of (-)-Phenylglycinol (e.g., 76 mg)

and dissolve it in a precise volume of 1 M HCl (e.g., 10 mL) in a volumetric flask.[2]

Measurement:

Calibrate the polarimeter with the blank solvent (1 M HCl).

Fill the polarimeter cell (of a known path length, typically 1 dm) with the sample solution,

ensuring no air bubbles are present.

Measure the observed optical rotation (α).

Calculation of Specific Rotation [α]: [α] = α / (c × l) where:

α is the observed rotation in degrees.

c is the concentration in g/mL.
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l is the path length of the cell in decimeters (dm).

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of (-)-Phenylglycinol.

Experimental Protocol:

Ionization Method: Electron Ionization (EI) is commonly used.

Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the

molecular weight of phenylglycinol (m/z = 137).

Expected Fragmentation Pattern: Common fragments include the loss of a hydroxymethyl

radical (•CH₂OH), resulting in a peak at m/z 106, and the formation of a tropylium ion at m/z

91. The base peak is often the fragment at m/z 106.

Experimental Workflow and Signaling Pathway
(-)-Phenylglycinol is a key chiral starting material in the synthesis of various pharmaceuticals,

including the neurokinin-1 (NK-1) receptor antagonist Aprepitant, which is used as an

antiemetic.
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Caption: Synthetic workflow from (-)-Phenylglycinol to an NK-1 receptor antagonist.

The therapeutic effect of NK-1 receptor antagonists is achieved by blocking the signaling

pathway of Substance P, the endogenous ligand for the NK-1 receptor.
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Caption: Neurokinin-1 (NK-1) receptor signaling pathway and its inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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